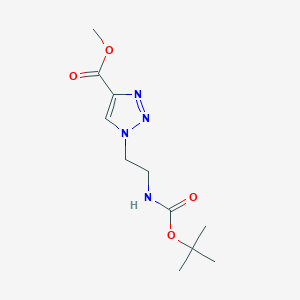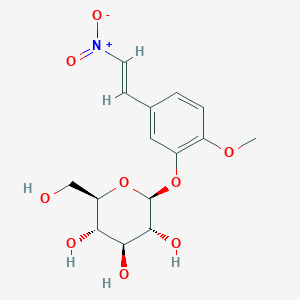
2,6-Dichlorotoluene-3,4,5-D3
Overview
Description
2,6-Dichlorotoluene-3,4,5-D3 is a deuterated form of 2,6-dichlorotoluene, which is a chlorinated aromatic hydrocarbon. This compound is commonly used as a reference standard in analytical chemistry and has applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorotoluene-3,4,5-D3 can be synthesized through the chlorination of 4-toluenesulfonyl chloride followed by desulfonation . Another method involves the chlorination of 2-chlorotoluene using a directional chlorination catalyst such as CY-2, which reacts with chlorine under controlled temperature and reaction depth to produce 2,6-dichlorotoluene .
Industrial Production Methods
The industrial production of 2,6-dichlorotoluene typically involves the use of Lewis acid catalysts like FeCl3 and AlCl3 to catalyze the chlorination of 2-chlorotoluene . This method is preferred due to its efficiency and the ability to control the selectivity of the desired isomer.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorotoluene-3,4,5-D3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming dichlorobenzoic acid.
Reduction: The compound can be reduced to form dichlorotoluene derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Dichlorobenzoic acid
Reduction: Dichlorotoluene derivatives
Substitution: Various chlorinated toluene compounds
Scientific Research Applications
2,6-Dichlorotoluene-3,4,5-D3 is used in a wide range of scientific research applications:
Chemistry: As a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Used in studies involving the metabolism and degradation of chlorinated aromatic compounds.
Medicine: Employed in the synthesis of pharmaceuticals and as an intermediate in the production of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorotoluene-3,4,5-D3 involves its interaction with molecular targets and pathways. The compound can undergo proton attack on the methyl group, leading to rearrangement and formation of different isomers during chemical reactions . This process is influenced by the presence of catalysts and reaction conditions, which determine the selectivity and yield of the desired products.
Comparison with Similar Compounds
2,6-Dichlorotoluene-3,4,5-D3 is unique due to its deuterated form, which makes it valuable as a reference standard. Similar compounds include:
2,4-Dichlorotoluene: Used as a precursor for the synthesis of fire retardants and antioxidants.
2,5-Dichlorotoluene: Utilized in the production of pesticides and herbicides.
3,5-Dichlorotoluene: Employed in the synthesis of propyzamide, a commercial pesticide.
These compounds share similar chemical properties but differ in their specific applications and the positions of chlorine atoms on the benzene ring.
Properties
IUPAC Name |
1,5-dichloro-2,3,4-trideuterio-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3/i2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDNTFWIHCBRK-NRUYWUNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276127 | |
| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-95-0 | |
| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)







![4-[1-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B1433858.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)


